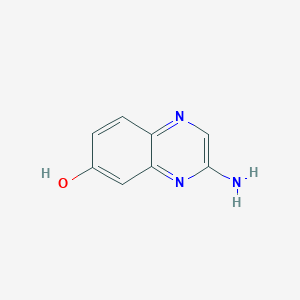![molecular formula C8H7N3O B11917355 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B11917355.png)
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde typically involves multi-step reactions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and robust. For instance, the synthesis may start with the preparation of intermediate compounds such as ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, and finally to this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and ability to produce high yields .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and proteins.
Wirkmechanismus
The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde involves its interaction with molecular targets such as kinases. It acts as an inhibitor of p21-activated kinase 4 (PAK4), which is involved in various signaling pathways related to cell growth, apoptosis prevention, and cell proliferation. The compound binds to the hinge region and β-sheets of PAK4, inhibiting its activity and leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrrolo[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Piritrexim: A pyrido[2,3-d]pyrimidine derivative with antitumor effects
Uniqueness
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is unique due to its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry. Its ability to inhibit PAK4 and other kinases sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2-4H,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPRUPHCTBUVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11917287.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)

![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)
![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)

![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)





